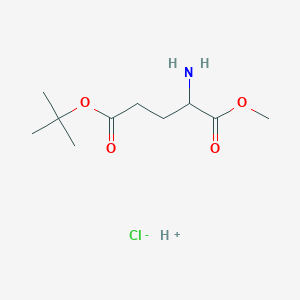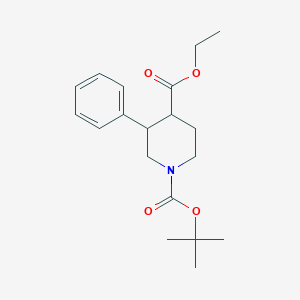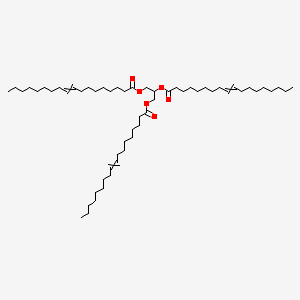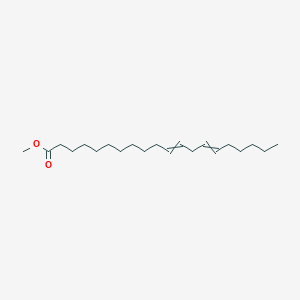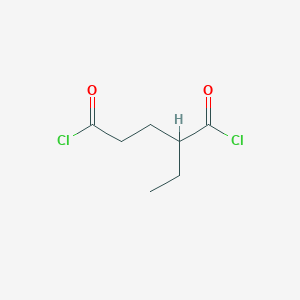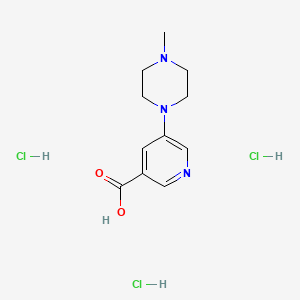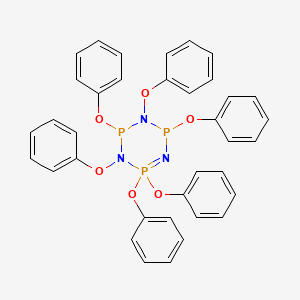
Hexaphenoxycyclotriphosphazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaphenoxycyclotriphosphazene is a complex organophosphorus compound It is known for its unique structure, which includes a triazatriphosphorine ring substituted with six phenoxy groups
Preparation Methods
The synthesis of Hexaphenoxycyclotriphosphazene typically involves the reaction of hexachlorocyclotriphosphazene with phenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by phenoxy groups. The reaction conditions often include the use of solvents such as toluene and elevated temperatures to facilitate the substitution process .
Chemical Reactions Analysis
Hexaphenoxycyclotriphosphazene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the triazatriphosphorine ring into different phosphine derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Scientific Research Applications
Hexaphenoxycyclotriphosphazene has several scientific research applications:
Materials Science: It is used in the development of flame retardant materials due to its thermal stability and ability to form protective char layers.
Chemistry: The compound serves as a precursor for the synthesis of other organophosphorus compounds.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of Hexaphenoxycyclotriphosphazene involves its ability to interact with various molecular targets. The phenoxy groups can engage in hydrogen bonding and π-π interactions, while the triazatriphosphorine ring can coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Hexaphenoxycyclotriphosphazene can be compared with other similar compounds such as hexachlorocyclotriphosphazene and this compound. While hexachlorocyclotriphosphazene is more reactive due to the presence of chlorine atoms, this compound shares similar stability and applications. The unique aspect of this compound lies in its specific substitution pattern and the resulting properties .
Properties
IUPAC Name |
1,2,2,4,5,6-hexaphenoxy-1,3,5-triaza-2λ5,4,6-triphosphacyclohex-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-38-46(42-33-23-11-3-12-24-33)37-48(44-35-27-15-5-16-28-35,45-36-29-17-6-18-30-36)39(41-32-21-9-2-10-22-32)47(38)43-34-25-13-4-14-26-34/h1-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMMPRLEJHSVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)ON2P(N=P(N(P2OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N3O6P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-3-hydroxy-1H-indol-2-one](/img/structure/B8008003.png)



